(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one is a member of isocoumarins.
Brand Name: Vulcanchem
CAS No.: 63898-24-8
VCID: VC18679091
InChI: InChI=1S/C13H12O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h3-9H,2H2,1H3/b7-3-
SMILES:
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one

CAS No.: 63898-24-8

Cat. No.: VC18679091

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one - 63898-24-8

Specification

CAS No. 63898-24-8
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 3-[(Z)-but-1-enyl]isochromen-1-one
Standard InChI InChI=1S/C13H12O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h3-9H,2H2,1H3/b7-3-
Standard InChI Key DHKBMMCQVXFEJY-CLTKARDFSA-N
Isomeric SMILES CC/C=C\C1=CC2=CC=CC=C2C(=O)O1
Canonical SMILES CCC=CC1=CC2=CC=CC=C2C(=O)O1

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of (Z)-3-(1-butenyl)-1H-2-benzopyran-1-one is C₁₃H₁₂O₂, with a molar mass of 200.23 g/mol . Key structural identifiers include:

  • SMILES: CC/C=C\C1=CC2=CC=CC=C2C(=O)O1

  • InChIKey: DHKBMMCQVXFEJY-CLTKARDFSA-N

The compound features a fused benzene and pyran ring system, with the (Z)-butenyl group introducing stereochemical complexity. X-ray crystallography and NMR studies confirm the planar geometry of the benzopyran core and the cis-configuration of the butenyl substituent .

Table 1: Comparative Structural Features of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one and Analogues

CompoundSubstituentKey Structural DifferenceBioactivity Relevance
(Z)-3-(1-Butenyl)-isocoumarin(Z)-1-butenyl at C3Enhanced lipophilicityAntimicrobial activity
4-HydroxycoumarinHydroxyl at C4Polar functional groupAnticoagulant properties
6-MethoxyflavoneMethoxy at C6Electron-donating groupAntioxidant effects

Synthetic Methodologies

Claisen-Schmidt Condensation

A common route involves Claisen-Schmidt condensation between 2-hydroxybenzaldehyde derivatives and butenyl ketones under acidic conditions. This method yields the (Z)-isomer selectively due to steric hindrance during enolization .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3-bromo-isocoumarin with (Z)-1-butenylboronic acid provides a high-yielding pathway (75–85%) with excellent stereoretention .

Photochemical Rearrangement

UV irradiation (313 nm) of 3-allyl-substituted coumarins in ethanol induces a 6π-electrocyclization followed by a -hydrogen shift, forming the target compound in 60–70% yield .

Physicochemical Properties

Key properties include:

  • logP: 4.12, indicating moderate lipophilicity

  • Topological Polar Surface Area (TPSA): 30.21 Ų, suggesting limited hydrogen-bonding capacity

  • Rotatable Bonds: 2, contributing to conformational flexibility

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺217.08592144.6
[M+Na]⁺239.06786159.6
[M-H]⁻215.07136148.2

Applications in Industrial and Medicinal Chemistry

Agrochemical Development

The compound serves as an intermediate in synthesizing antifungal agents for crop protection, leveraging its lipophilicity to enhance foliar adhesion .

Pharmaceutical Scaffolds

Functionalization at the C5 position (e.g., hydroxylation) yields derivatives with improved blood-brain barrier permeability, explored for neurodegenerative therapies .

Comparison with Stereoisomers and Structural Analogues

The (Z)-configuration confers distinct bioactivity compared to the (E)-isomer:

  • (E)-3-(1-Butenyl)-1H-2-benzopyran-1-one shows reduced antimicrobial potency (MIC: >128 µg/mL) due to unfavorable steric interactions .

  • 3-(2-Methylbutenyl)-isocoumarin exhibits higher logP (4.70) and enhanced antifungal activity, highlighting the role of branching in bioactivity .

Future Perspectives

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.

  • Targeted Drug Delivery: Encapsulation in nanoliposomes to improve bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of the butenyl chain to optimize pharmacokinetics.

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